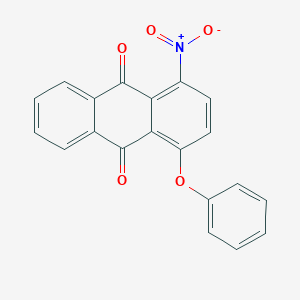

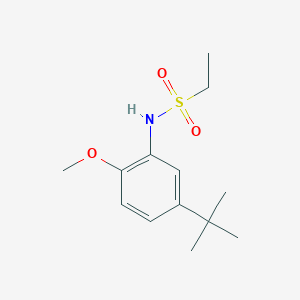

1-nitro-4-phenoxyanthra-9,10-quinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione structure . Anthraquinone, also called anthracenedione or dioxoanthracene, is an aromatic organic compound with formula C14H8O2 .

Synthesis Analysis

There are several industrial methods to produce 9,10-anthraquinone, such as the oxidation of anthracene, the Friedel-Crafts reaction of benzene and phthalic anhydride in presence of AlCl3, and the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation .Molecular Structure Analysis

Quinones are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system, such as naphtoquinones, anthraquinones, anthracyclinones .Chemical Reactions Analysis

Quinones have two properties that are essential for understanding their biological effects. First, quinones can undergo reversible oxido-reduction reactions and, second, many of them can undergo electrophilic reactions .Physical And Chemical Properties Analysis

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups .Mechanism of Action

The mechanism of quinone cytotoxicity is attributed mainly to their ease of reduction and therefore to their ability to act as oxidizing or dehydrogenating agents. In biological systems quinones can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones, respectively .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-nitro-4-phenoxyanthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO5/c22-19-13-8-4-5-9-14(13)20(23)18-16(26-12-6-2-1-3-7-12)11-10-15(17(18)19)21(24)25/h1-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJZOKGIPCBXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(allylthio)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5438806.png)

![1-[2-methoxy-4-(methylthio)benzoyl]indoline](/img/structure/B5438812.png)

![6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5438815.png)

![methyl (2-{[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]amino}-2-oxoethyl)carbamate](/img/structure/B5438823.png)

![3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5438844.png)

![N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5438849.png)

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5438856.png)

![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5438861.png)

![N-ethyl-6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-methylnicotinamide](/img/structure/B5438870.png)

![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5438880.png)